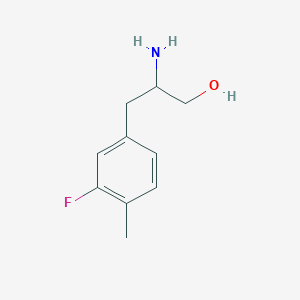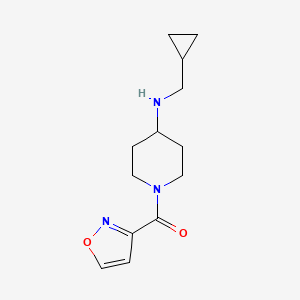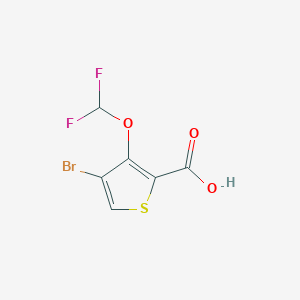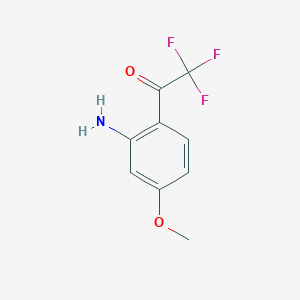
1-(Cyclopropylmethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydro-pyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Cyclopropylmethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydro-pyridin-2-one is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a cyclopropylmethyl group, a dioxaborolane moiety, and a dihydropyridinone core, making it an interesting subject for chemical research and development.
准备方法
合成路线和反应条件
1-(环丙基甲基)-5-(四甲基-1,3,2-二氧杂环戊硼烷-2-基)-1,2-二氢吡啶-2-酮的合成通常涉及多个步骤:
二氢吡啶酮核心的形成: 这一步通常从在酸性或碱性条件下适当前体的环化开始,形成二氢吡啶酮环。
环丙基甲基的引入: 这可以通过烷基化反应实现,其中环丙基甲基卤化物在碱的存在下与二氢吡啶酮中间体反应。
二氧杂环戊硼烷部分的连接: 这一步通常涉及硼化反应,其中使用合适的硼试剂,例如双(频哪醇)二硼,在钯催化条件下引入二氧杂环戊硼烷基团。
工业生产方法
在工业环境中,该化合物的生产可能涉及对上述合成路线的优化,以最大限度地提高产量和纯度,同时最大限度地降低成本和环境影响。这可能包括使用连续流动反应器、先进的纯化技术以及试剂的循环利用。
化学反应分析
反应类型
1-(环丙基甲基)-5-(四甲基-1,3,2-二氧杂环戊硼烷-2-基)-1,2-二氢吡啶-2-酮可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于改变化合物的氧化态,可能导致不同的衍生物。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 经常使用诸如氢化铝锂 (LiAlH₄) 或硼氢化钠 (NaBH₄) 之类的还原剂。
取代: 取代反应的条件可能会有很大差异,但常见的试剂包括卤化物、酸和碱。
主要产物
从这些反应中形成的主要产物取决于使用的具体条件和试剂。例如,氧化可能产生羟基化衍生物,而还原可能产生完全饱和的化合物。
科学研究应用
化学: 它可以用作合成更复杂分子的构建模块,特别是在开发新材料或催化剂方面。
生物学: 该化合物可以用作生化研究中的探针或配体,有助于阐明生物大分子功能。
医学: 其独特的结构使其成为药物开发的候选者,特别是在靶向特定酶或受体方面。
工业: 该化合物可能用于生产特种化学品或作为合成其他有价值化合物的中间体。
5. 作用机理
1-(环丙基甲基)-5-(四甲基-1,3,2-二氧杂环戊硼烷-2-基)-1,2-二氢吡啶-2-酮发挥作用的机制取决于其具体应用。例如,在医药化学中,它可能与酶或受体等分子靶标相互作用,通过结合相互作用调节其活性。二氧杂环戊硼烷部分可能通过与目标分子形成可逆共价键来促进这些相互作用。
作用机制
The mechanism by which 1-(Cyclopropylmethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydro-pyridin-2-one exerts its effects depends on its specific application. In medicinal chemistry, for example, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxaborolane moiety could play a role in facilitating these interactions by forming reversible covalent bonds with target molecules.
相似化合物的比较
类似化合物
1-(环丙基甲基)-4-(四甲基-1,3,2-二氧杂环戊硼烷-2-基)-1H-吡唑: 该化合物具有环丙基甲基和二氧杂环戊硼烷基团,但具有吡唑核心而不是二氢吡啶酮。
1-(环丙基甲基)-3-(四甲基-1,3,2-二氧杂环戊硼烷-2-基)-1H-吲哚: 结构相似,但具有吲哚核心。
独特性
1-(环丙基甲基)-5-(四甲基-1,3,2-二氧杂环戊硼烷-2-基)-1,2-二氢吡啶-2-酮因其将二氢吡啶酮核心与二氧杂环戊硼烷部分相结合而独一无二。这种结构排列可以赋予不同的化学性质和反应性,使其在其他类似化合物可能不适合的特定应用中具有价值。
属性
分子式 |
C15H22BNO3 |
|---|---|
分子量 |
275.15 g/mol |
IUPAC 名称 |
1-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one |
InChI |
InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)12-7-8-13(18)17(10-12)9-11-5-6-11/h7-8,10-11H,5-6,9H2,1-4H3 |
InChI 键 |
AJKDYKYOSWINLQ-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C=C2)CC3CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Pentofuranosyl-7h-tetrazolo[5,1-i]purine](/img/structure/B12074420.png)



![[({[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid](/img/structure/B12074448.png)




![5-Fluoro-4'-formyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B12074472.png)

![Propanamide, N-[9-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-ribofuranosyl]-9H-purin-2-yl]-2-methyl-](/img/structure/B12074487.png)

![N6-([6-Aminohexyl]carbamoylmethyl)adenosine 5'-triphosphate lithium salt](/img/structure/B12074493.png)
